benzyl N-(2-oxothiolan-3-yl)carbamate

Description

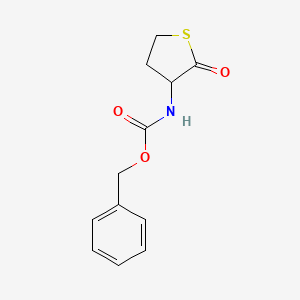

Benzyl N-(2-oxothiolan-3-yl)carbamate is an organic compound with the molecular formula C12H13NO3S. It is a derivative of carbamic acid and contains a thiolane ring, which is a five-membered ring with a sulfur atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Properties

CAS No. |

38869-96-4 |

|---|---|

Molecular Formula |

C12H13NO3S |

Molecular Weight |

251.30 g/mol |

IUPAC Name |

benzyl N-(2-oxothiolan-3-yl)carbamate |

InChI |

InChI=1S/C12H13NO3S/c14-11-10(6-7-17-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) |

InChI Key |

XGFIYNWPCHLLAP-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=O)C1NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(2-oxothiolan-3-yl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloroformate with 2-oxothiolan-3-amine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-oxothiolan-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(2-oxothiolan-3-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

Mechanism of Action

The mechanism of action of benzyl N-(2-oxothiolan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The thiolane ring and carbamate group play crucial roles in its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Benzyl carbamate: A simpler analog without the thiolane ring.

Benzyl N-(2-oxooxetan-3-yl)carbamate: Contains an oxetane ring instead of a thiolane ring.

Benzyl N-(3-oxobutan-2-yl)carbamate: Contains a butanone group instead of a thiolane ring .

Uniqueness

Benzyl N-(2-oxothiolan-3-yl)carbamate is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Biological Activity

Benzyl N-(2-oxothiolan-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the field of enzyme inhibition. This article reviews current research findings, including in vitro studies, structure-activity relationships, and potential applications in pharmacology.

Chemical Structure and Properties

This compound features a thiolane ring structure, which contributes to its biological activity. The molecular formula is C12H15NO3S, and it exhibits properties typical of carbamate derivatives, such as stability and reactivity towards enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Research indicates that this compound has notable inhibitory effects on AChE and BChE. These enzymes are crucial in neurotransmission, and their inhibition can lead to therapeutic effects in neurodegenerative diseases like Alzheimer's.

Table 1: Inhibitory Activity Against AChE and BChE

| Compound | IC50 (µM) AChE | IC50 (µM) BChE | Selectivity Index (BChE/AChE) |

|---|---|---|---|

| This compound | 32.01 | 5.51 | 5.8 |

| Rivastigmine | 56.1 | 38.40 | 0.68 |

The selectivity index indicates that this compound is significantly more effective against BChE compared to AChE, suggesting its potential as a selective inhibitor.

The mechanism by which this compound inhibits cholinesterases involves the formation of a stable enzyme-inhibitor complex. This interaction is characterized by the carbamoylation of serine residues at the active site of the enzymes, leading to prolonged inhibition.

Case Studies

- In Vitro Studies : A study evaluated the inhibitory effects of various carbamates on AChE and BChE using human serum samples. This compound demonstrated a significant reduction in enzyme activity over time, indicating strong binding affinity and prolonged action.

- Comparative Analysis : When compared to standard inhibitors like rivastigmine, this compound showed approximately five-fold higher potency against BChE, emphasizing its potential as a therapeutic agent for conditions requiring cholinesterase inhibition.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its toxicity mechanisms and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.